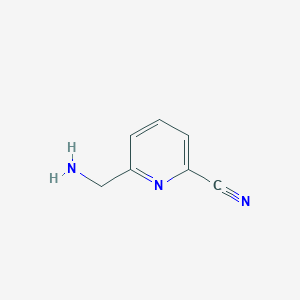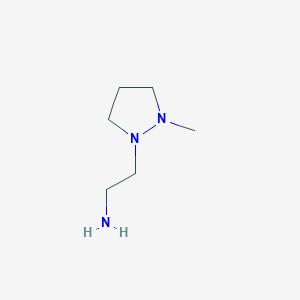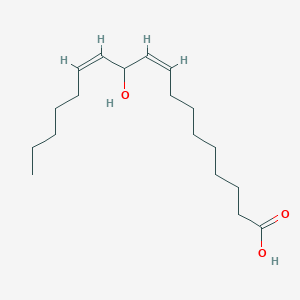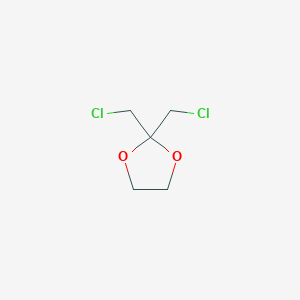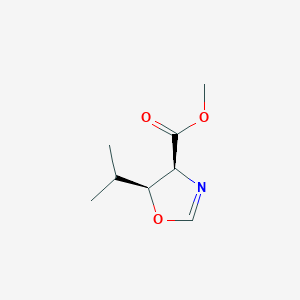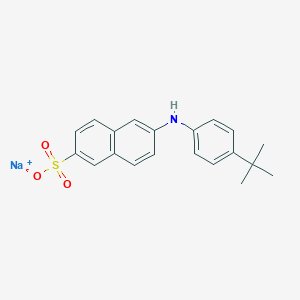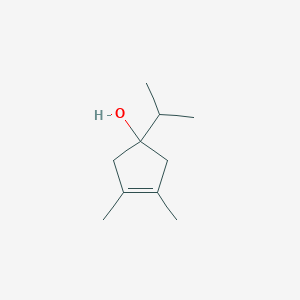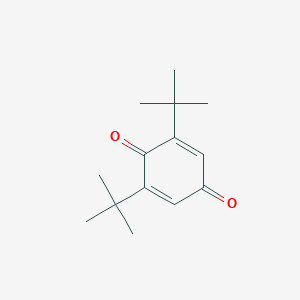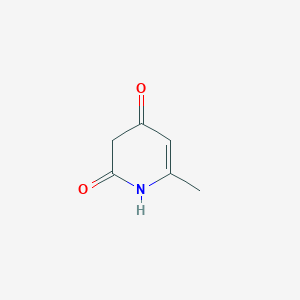
6-Methylpyridine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylpyridine-2,4(1H,3H)-dione, also known as 6-methyl-2,4-pyridinedione or 6-methyl-2,4-pyridinedicarboxylic acid, is a heterocyclic organic compound with the chemical formula C7H5NO2. It is widely used in scientific research as a building block for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 6-methylpyridine-2,4(1H,3H)-dione is not fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes, such as dihydroorotate dehydrogenase and inosine monophosphate dehydrogenase. These enzymes are involved in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.
Effets Biochimiques Et Physiologiques
6-Methylpyridine-2,4(1H,3H)-dione has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. It has also been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-methylpyridine-2,4(1H,3H)-dione in lab experiments is its versatility as a building block for the synthesis of various organic compounds. It is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of 6-methylpyridine-2,4(1H,3H)-dione. One direction is the synthesis of novel derivatives with improved biological activity and selectivity. Another direction is the investigation of its potential use in the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders. Additionally, the development of new synthesis methods and the optimization of existing methods may improve the yield and efficiency of the synthesis of 6-methylpyridine-2,4(1H,3H)-dione.
Méthodes De Synthèse
The synthesis of 6-methylpyridine-2,4(1H,3H)-dione can be achieved through various methods. One of the most common methods is the oxidation of 6-methyl-2-pyridinemethanol using potassium permanganate. Another method involves the reaction of 6-methyl-2-pyridinecarboxylic acid with phosphorus oxychloride followed by hydrolysis. The yield of the synthesis method can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and reagent ratio.
Applications De Recherche Scientifique
6-Methylpyridine-2,4(1H,3H)-dione is widely used in scientific research as a building block for the synthesis of various organic compounds. It can be used as a precursor for the synthesis of pyridine-2,4-dicarboxylic acid derivatives, which have been reported to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. It can also be used as a starting material for the synthesis of pyridine-2,4-dicarboxamide derivatives, which have been reported to exhibit anti-tuberculosis and anti-microbial activities.
Propriétés
Numéro CAS |
157033-88-0 |
|---|---|
Nom du produit |
6-Methylpyridine-2,4(1H,3H)-dione |
Formule moléculaire |
C6H7NO2 |
Poids moléculaire |
125.13 g/mol |
Nom IUPAC |
6-methyl-1H-pyridine-2,4-dione |
InChI |
InChI=1S/C6H7NO2/c1-4-2-5(8)3-6(9)7-4/h2H,3H2,1H3,(H,7,9) |
Clé InChI |
OJHDKKODJFEBGJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)CC(=O)N1 |
SMILES canonique |
CC1=CC(=O)CC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



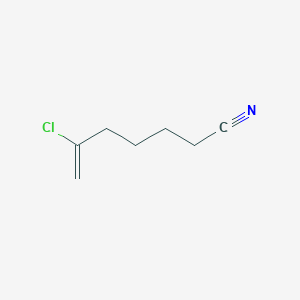
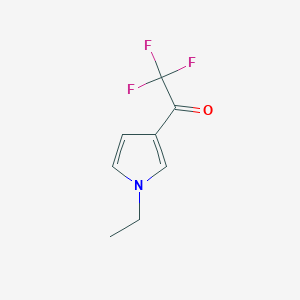
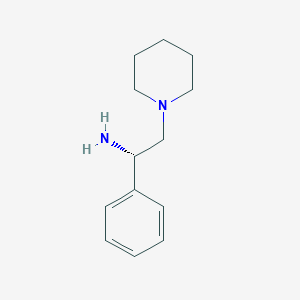
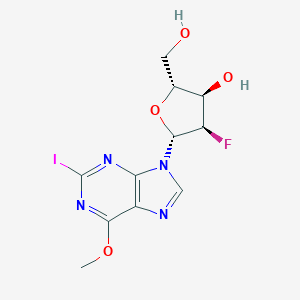
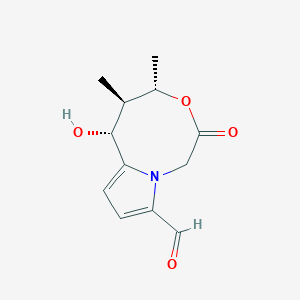
![2-[dimethylamino(fluoro)phosphoryl]oxy-N,N-dimethylethanamine](/img/structure/B114735.png)
